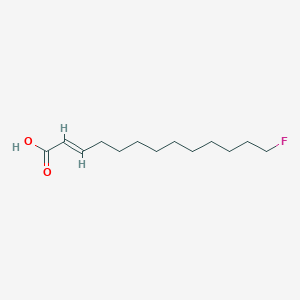

13-Fluorotridec-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1675-24-7 |

|---|---|

Molecular Formula |

C13H23FO2 |

Molecular Weight |

230.32 g/mol |

IUPAC Name |

(E)-13-fluorotridec-2-enoic acid |

InChI |

InChI=1S/C13H23FO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h9,11H,1-8,10,12H2,(H,15,16)/b11-9+ |

InChI Key |

BPHCWBZPOVJJAF-PKNBQFBNSA-N |

SMILES |

C(CCCCCF)CCCCC=CC(=O)O |

Isomeric SMILES |

C(CCCCCF)CCCC/C=C/C(=O)O |

Canonical SMILES |

C(CCCCCF)CCCCC=CC(=O)O |

Synonyms |

13-Fluoro-2-tridecenoic acid |

Origin of Product |

United States |

Q & A

Basic: What are the optimal synthetic routes for 13-Fluorotridec-2-enoic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves fluorination at the 13th carbon of a tridec-2-enoic acid precursor. A common approach is nucleophilic substitution using alkali metal fluorides (e.g., KF) under anhydrous conditions. To validate purity:

- Use HPLC with UV detection (λ = 210–230 nm) to quantify residual reactants.

- Confirm structural integrity via NMR (e.g., NMR for fluorine position, NMR for double bond geometry).

- Cross-validate with FT-IR to detect functional groups (e.g., C-F stretch ~1100 cm) .

Basic: How should stability studies be designed to assess degradation pathways under varying pH and temperature?

Methodological Answer:

Design accelerated stability studies using:

- pH gradients (e.g., 2.0, 7.4, 9.0) at 25°C and 40°C.

- LC-MS/MS to identify degradation products (e.g., hydrolyzed or oxidized derivatives).

- Kinetic modeling (Arrhenius equation) to predict shelf life. Ensure controls for light exposure and oxygen sensitivity .

Advanced: How can computational methods predict the reactivity of the fluorine substituent in catalytic or biological systems?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and bond dissociation energies.

- Simulate intermolecular interactions (e.g., hydrogen bonding with enzymes) using molecular docking (AutoDock Vina).

- Validate predictions with experimental kinetic data (e.g., fluorometric assays for enzyme inhibition) .

Advanced: How to resolve contradictions in reported spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) across studies?

Methodological Answer:

- Conduct meta-analysis of literature data, noting solvent effects (DMSO vs. CDCl), concentration, and instrument calibration.

- Reproduce disputed spectra under standardized conditions.

- Apply multivariate statistics (PCA) to identify outliers or systematic errors .

Advanced: What strategies reconcile discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Compare pharmacokinetic parameters (e.g., bioavailability, half-life) using species-specific microsomal assays.

- Evaluate tissue distribution via radiolabeling (e.g., for PET imaging).

- Use transgenic models to isolate metabolic pathways influencing activity .

Basic: What analytical techniques are critical for characterizing the double bond geometry (cis/trans) in this compound?

Methodological Answer:

- NOESY NMR to detect spatial proximity of protons across the double bond.

- Polarimetry or VCD (Vibrational Circular Dichroism) for chiral centers influenced by geometry.

- GC-MS with derivatization (e.g., methyl ester formation) to enhance volatility and resolution .

Advanced: How to design a structure-activity relationship (SAR) study targeting fluorinated analogs?

Methodological Answer:

- Synthesize analogs with fluorine at adjacent positions (e.g., 12-F or 14-F) and assess bioactivity.

- Use QSAR models to correlate electronic parameters (Hammett constants) with experimental outcomes.

- Validate hypotheses via crystallography (e.g., protein-ligand co-crystals) .

Basic: What are best practices for ensuring reproducibility in fluorinated fatty acid research?

Methodological Answer:

- Document reaction conditions (solvent purity, catalyst batch) in supplemental data.

- Share raw spectral files (e.g., JCAMP-DX format) for independent validation.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How to address conflicting hypotheses about the metabolic stability of fluorinated vs. non-fluorinated analogs?

Methodological Answer:

- Conduct isotope tracer studies (e.g., -labeling) to track metabolic intermediates.

- Compare CYP450 inhibition profiles using liver microsomes.

- Integrate transcriptomics data to identify enzymes upregulated in fluorinated analog metabolism .

Advanced: What methodologies quantify the environmental persistence of this compound in aqueous systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.